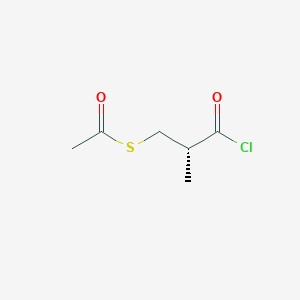
Homopteroic acid
Übersicht
Beschreibung
Homopteroic Acid is an intermediate in the synthesis of Homofolic Acid. It inhibits the growth of L1210 mouse leukemia cells when intracellular folates are acquired via the high-affinity folate binding protein . Its molecular formula is C15H14N6O3 .
Synthesis Analysis
An improved synthesis of homopteroic and homofolic acids involves the condensation of 2,4,5‐triamino‐6(1H)pyrimidinone (3) with 1‐acetoxy‐4‐(N‐acetyl‐(p‐carbethoxyphenyl)amino)‐2‐butanone (7) . This method yields identical biological activities as the unambiguous route, making it a more practical and efficient method for producing these acids .Physical And Chemical Properties Analysis
This compound has a molecular weight of 326.31 . Other specific physical and chemical properties are not detailed in the search results.Wissenschaftliche Forschungsanwendungen
1. Industrial Catalytic Processes
Homopteroic acid finds application in industrial catalytic processes. A study by Brégeault (2003) discusses various industrial reactions, including the transformation of cyclohexane into adipic acid and the preparation of terephthalic acid, which are relevant to the study of this compound.
2. Bioprocess Engineering
In bioprocess engineering, the production of homo-organic acids, such as this compound, without byproducts is a significant challenge. Kim et al. (2015) utilized multi-objective optimization to design Escherichia coli strains for the maximal production of target organic acids, including homo-organic acids, while minimizing undesired byproducts [Kim et al., 2015].
3. Antibody-based Immunoassays
In the development of sensitive heterologous immunoassays for the detection of pesticide metabolites, this compound and its derivatives could play a role. Kim et al. (2008) demonstrated the use of phage display peptide libraries in developing competitive phage heterologous enzyme-linked immunosorbent assays, which could be relevant for compounds like this compound [Kim et al., 2008].
4. Hydrogen Peroxide Scavenging Activity
The spectrofluorimetric determination of hydrogen peroxide scavenging activity, where compounds like this compound could be used as indicators, is another area of research. Paździoch‐Czochra and Wideńska (2002) developed a method for the determination of hydrogen peroxide scavenging activity, which can be linked to the study of this compound [Paździoch‐Czochra & Wideńska, 2002].
5. Homology Modelling in Structural Biology
This compound and its analogs can be important in the field of homology modelling, a technique in structural biology. Waterhouse et al. (2018) discussed the modelling of homo- and heteromeric complexes in their update on the SWISS-MODEL server, which could be applicable to this compound-related studies [Waterhouse et al., 2018].
Wirkmechanismus
Eigenschaften
IUPAC Name |
4-[2-(2-amino-4-oxo-3H-pteridin-6-yl)ethylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O3/c16-15-20-12-11(13(22)21-15)19-10(7-18-12)5-6-17-9-3-1-8(2-4-9)14(23)24/h1-4,7,17H,5-6H2,(H,23,24)(H3,16,18,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTDQDDMTACYSOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NCCC2=CN=C3C(=N2)C(=O)NC(=N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10197490 | |
| Record name | Homopteroic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10197490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4833-56-1 | |
| Record name | Homopteroic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004833561 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Homopteroic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77011 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Homopteroic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10197490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HOMOPTEROIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1874G25H4S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















